molecular formula C18H19FN2OS B5828404 4-tert-butyl-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide

4-tert-butyl-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide

Cat. No.: B5828404
M. Wt: 330.4 g/mol
InChI Key: GXJHOKXKQIQSMP-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide is a chemical compound with the molecular formula C17H18FNO.

Properties

IUPAC Name

4-tert-butyl-N-[(2-fluorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2OS/c1-18(2,3)13-10-8-12(9-11-13)16(22)21-17(23)20-15-7-5-4-6-14(15)19/h4-11H,1-3H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJHOKXKQIQSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-tert-butyl-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide
  • 4-tert-butyl-N-{[(2-bromophenyl)amino]carbonothioyl}benzamide
  • 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide

Uniqueness

4-tert-butyl-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide is unique due to the presence of the fluorine atom in its structure, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs .

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